Cyanuric chloride
Overview
Description
Cyanuric chloride, also known as 2,4,6-trichloro-1,3,5-triazine, is an organic compound with the formula C3Cl3N3. It appears as a white crystalline solid with a pungent odor. This compound is the chlorinated derivative of 1,3,5-triazine and is the trimer of cyanogen chloride . This compound is widely used as a precursor to herbicides, dyes, and crosslinking agents .
Mechanism of Action
Target of Action
Cyanuric chloride is a versatile compound that interacts with a variety of targets. It is primarily used in the preparation of triazine-class pesticides, especially atrazine . It also serves as a precursor to dyes and crosslinking agents . In the realm of organic synthesis, it is employed as a reagent for the conversion of alcohols into alkyl chlorides, and carboxylic acids into acyl chlorides .
Mode of Action
This compound undergoes hydrolysis upon contact with water, forming hydrochloric acid and cyanuric acid . In the preparation of pesticides and dyes, it relies on the easy displacement of the chloride with nucleophiles such as amines . In organic synthesis, it can convert alcohols into the corresponding carbonyl compounds by alternative Swern oxidation reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on its application. For instance, in the synthesis of lipids, it has been utilized to form nanoparticles for various biological applications, including gene delivery and immunization .
Result of Action
The results of this compound’s action are diverse and depend on its use. In the workplace, it is known to be irritating to the nose, eyes, and throat of workers . In the realm of organic synthesis, it serves as a useful reagent for various transformations . In the development of new synthetic lipid compounds, it has been shown to be capable of plasmid delivery in vitro, and inducing antibody profiles similar to other hydrophobic anchors in liposomal peptide vaccines .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it reacts rapidly and exothermically with water to generate hydrogen chloride . This reaction is especially vigorous if catalyzed or heated, which can lead to the generation of flammable vapors . Therefore, the environment in which this compound is used must be carefully controlled to ensure safety and efficacy.
Biochemical Analysis
Biochemical Properties
Cyanuric chloride is known to act as a chlorinating agent, converting alcohols into alkyl chlorides and carboxylic acids into acyl chlorides . It is also used as a dehydrating agent, for instance, in the conversion of amides to nitriles . The biochemical reactions involving this compound rely on the easy displacement of the chloride with nucleophiles such as amines .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been used in the development of new synthetic lipid compounds . These lipids were evaluated for their ability to form nanoparticles and subsequently tested for their utility in various biological applications, including gene delivery and immunization
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis upon contact with water, forming hydrochloric acid and cyanuric acid This reaction is believed to be central to its biochemical activity
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been utilized in the development of new synthetic lipid compounds . Of the 12 lipids synthesized, 8 formed nanoparticles that remained stable, based on dynamic light scattering, for at least one month . This suggests that this compound has a degree of stability in laboratory conditions.
Dosage Effects in Animal Models
This compound has been found to be irritating to the nose, eyes, and throat of workers and corrosive to the skin and eyes of rabbits and rats . A 90-day inhalation study with rats observed a small increase of inflammatory cells in the nose without other changes in the mucosa at 0.032 ml/m3 (0.25 mg/m3); the NOAEC is 0.0065 ml/m3 (0.05 mg/m3) .
Metabolic Pathways
It is known that this compound undergoes hydrolysis upon contact with water, forming hydrochloric acid and cyanuric acid
Transport and Distribution
Given its reactivity and the fact that it undergoes hydrolysis upon contact with water , it is likely that its transport and distribution are influenced by these properties
Subcellular Localization
Given its reactivity and the fact that it undergoes hydrolysis upon contact with water , it is likely that its localization within the cell is influenced by these properties
Preparation Methods
Cyanuric chloride is synthesized in two main steps from hydrogen cyanide. The first step involves the chlorination of hydrogen cyanide to form cyanogen chloride (ClCN). This reaction is exothermic and occurs at moderate temperatures between 20 and 40°C . The second step involves the trimerization of cyanogen chloride to form this compound. This process is typically carried out at elevated temperatures over a carbon catalyst . Industrial production of this compound is significant, with approximately 200,000 tons produced annually .
Chemical Reactions Analysis
Cyanuric chloride undergoes various chemical reactions, primarily involving substitution reactions due to the presence of chlorine atoms. Some key reactions include:
Substitution Reactions: this compound reacts with nucleophiles such as amines to form triazine derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyanuric acid and hydrochloric acid.
Dehydration: This compound acts as a dehydrating agent, converting amides to nitriles and carboxylic acids to acyl chlorides.
Common reagents used in these reactions include amines, water, and various organic solvents. The major products formed from these reactions are triazine derivatives, cyanuric acid, and acyl chlorides .
Scientific Research Applications
Cyanuric chloride has numerous applications in scientific research, including:
Chemistry: It is used as a reagent for the conversion of alcohols to alkyl chlorides and carboxylic acids to acyl chlorides. It is also employed in the synthesis of various organic compounds.
Biology: This compound is utilized in the development of synthetic lipids for gene delivery and immunization.
Industry: This compound is a key intermediate in the production of herbicides, dyes, optical brighteners, and tanning agents
Comparison with Similar Compounds
Cyanuric chloride is part of the triazine family, which includes compounds such as cyanuric acid, cyanuric fluoride, and cyanuric bromide . Compared to these compounds, this compound is unique due to its high reactivity and widespread use in industrial applications. Cyanuric acid, for example, is less reactive and is primarily used as a stabilizer for chlorine in swimming pools . Cyanuric fluoride and cyanuric bromide are less commonly used but share similar chemical properties with this compound .
Properties
IUPAC Name |
2,4,6-trichloro-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNCLNQXLYJVJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3N3 | |
Record name | CYANURIC CHLORIDE | |
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Record name | CYANURIC CHLORIDE | |
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Record name | Cyanuric chloride | |
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URL | https://en.wikipedia.org/wiki/Cyanuric_chloride | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026799 | |
Record name | 2,4,6-Trichloro-s-triazine | |
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Molecular Weight |
184.41 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyanuric chloride appears as a colorless crystalline solid with a pungent odor. Melting point 146 °C. Density 1.32 g / cm3. Very slightly soluble in water. Toxic by ingestion and inhalation of vapors. Irritates skin and eyes. Used to make dyes., Dry Powder; Liquid, Colorless crystals with pungent odor; [ICSC] White powder; [MSDSonline], COLOURLESS CRYSTALS WITH PUNGENT ODOUR. | |
Record name | CYANURIC CHLORIDE | |
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Record name | CYANURIC CHLORIDE | |
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Boiling Point |
192 °C, Boiling point: 194 °C at 764 mm Hg. Hydrolyzes in cold water. | |
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Solubility |
Insol in water; sol in alcohol, Sol in chloroform, carbon tetrachloride, hot ether, dioxane, ketones, Solubility in water: reaction | |
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Density |
1.32 at 20 °C/4 °C, 1.3 g/cm³ | |
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Vapor Density |
6.36 (Air = 1), Relative vapor density (air = 1): 6.4 | |
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Vapor Pressure |
0.02 [mmHg], Vapor pressure = 2 mm Hg at 70 °C, Vapor pressure, kPa at 70 °C: 0.3 | |
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Impurities |
Hydrolysis caused by improper handling can result in cyanuric acid impurities | |
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Color/Form |
Crystals from ether or benzene, Colorless, monoclinic crystals from C6H6 | |
CAS No. |
108-77-0 | |
Record name | CYANURIC CHLORIDE | |
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Melting Point |
146 °C, 154 °C | |
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Retrosynthesis Analysis
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